Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate typically involves the condensation of 4-chloropicolinic acid with thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the picolinamido and thiophene moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[(4-chloropyridine-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-12(17)8-3-5-19-11(8)15-10(16)9-6-7(13)2-4-14-9/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODHEISAZKHHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NC=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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